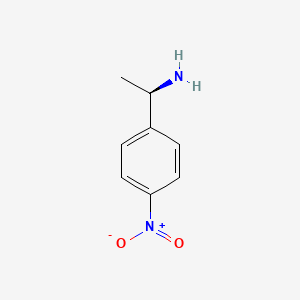

(R)-1-(4-Nitrophenyl)ethanamine

描述

Significance of Chiral Amines in Pharmaceutical and Fine Chemical Industries

Chiral amines are fundamental components in the synthesis of a vast array of high-value molecules. nih.gov They are particularly prevalent in the pharmaceutical industry, where it is estimated that over 40% of commercially available drugs contain a chiral amine motif. nih.govcuni.cz This prevalence stems from their ability to form hydrogen bonds and their structural diversity, which are crucial for biological activity. nih.gov Beyond pharmaceuticals, chiral amines are indispensable in the production of agrochemicals, fine chemicals, and functional materials. researchgate.net

The synthesis of chiral amines remains a challenging yet critical task in organic chemistry. researchgate.net Traditional chemical methods often suffer from a lack of stereoselectivity and necessitate harsh reaction conditions. nih.gov This has spurred the development of more efficient and environmentally benign synthetic strategies. researchgate.net

Stereochemical Purity and Enantioselective Synthesis

The concept of chirality is of paramount importance in the life sciences. openaccessgovernment.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. openaccessgovernment.org While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit markedly different biological activities. openaccessgovernment.orgmgscience.ac.in One enantiomer of a drug may elicit the desired therapeutic effect, while the other may be inactive or even cause severe adverse effects, as tragically exemplified by the thalidomide (B1683933) case. openaccessgovernment.orgacs.org

Consequently, the ability to produce single, pure enantiomers of bioactive compounds is of utmost importance. openaccessgovernment.orgEnantioselective synthesis , the process of selectively producing one enantiomer over the other, is a cornerstone of modern medicinal chemistry and drug development. numberanalytics.com Achieving high stereochemical purity is not only crucial for ensuring the safety and efficacy of pharmaceuticals but also for developing advanced materials with specific properties. numberanalytics.comnih.gov

Role of (R)-1-(4-Nitrophenyl)ethanamine as a Chiral Building Block

This compound serves as a versatile chiral building block in asymmetric synthesis. guidechem.com Its utility lies in its bifunctional nature, possessing both a reactive amine group and a stereogenic center. This combination allows for its incorporation into a variety of molecules, imparting chirality and influencing the stereochemical outcome of subsequent reactions. It is frequently employed as a precursor in the synthesis of a range of compounds, including pharmaceuticals and other organic materials. guidechem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361439 | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22038-87-5 | |

| Record name | (αR)-α-Methyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Enantioselective Synthesis of R 1 4 Nitrophenyl Ethanamine

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents a powerful tool for the synthesis of chiral amines from prochiral ketones. This method relies on the use of chiral metal catalysts to stereoselectively reduce the carbonyl group of 4-nitroacetophenone.

Chiral Catalyst Development and Optimization

The development of effective chiral catalysts is central to the success of asymmetric hydrogenation. Ruthenium-based catalysts, in particular, have demonstrated considerable efficacy. A notable example involves ruthenium nanoparticles immobilized in an ionic liquid medium. pku.edu.cn These nanoparticles, when treated with a chiral modifier such as (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN) and a base like potassium hydroxide (B78521) (KOH), form a recyclable chiral catalyst. pku.edu.cn Under optimized conditions, this system can achieve complete conversion of acetophenone (B1666503) with high enantiomeric excess (ee). pku.edu.cn

Further research has focused on complexes of the type bisphosphine/diamine-Ru. mdpi.com In these catalysts, the diamine ligand has a significant impact on the reaction conversion, while the bisphosphine ligand primarily influences the enantiomeric excess. mdpi.com The choice of both ligands is therefore critical in tailoring the catalyst for optimal performance. For instance, the combination of RuCl2(S)-tolbinapn and (S,S)-DPEN in the presence of a base has been shown to quantitatively hydrogenate acetophenone to (R)-1-phenylethanol with 82% ee. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in refining the understanding of the reaction mechanism. These studies have revised the proposed mechanism for the hydrogenation of acetophenone by catalysts like trans-[RuCl2{(S)-binap}{(S,S)-dpen}] with a base, suggesting an outer-sphere hydride transfer as the key enantio- and rate-determining step. nih.gov

Table 1: Performance of Chiral Ruthenium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Ru nanoparticles/(1S, 2S)-DPEN/KOH in ionic liquid | Acetophenone | 100 | 79.1 | Not Specified |

| RuCl2(S)-tolbinapn/(S,S)-DPEN/KOH | Acetophenone | Quantitative | 82 | R |

| RuCl2(S)-tolbinapn/(S,S)-DMDPEN/KOH | Acetophenone | Not Specified | 22 | R |

| RuCl2(S)-tolbinapn/(R,R)-DMDPEN/KOH | Acetophenone | Not Specified | 79 | S |

| RuH complex in 2-propanol | Acetophenone | Quantitative | 99 | R |

Data sourced from multiple studies. pku.edu.cnnih.gov

Substrate Scope and Limitations in Asymmetric Hydrogenation

While significant success has been achieved with acetophenone and its derivatives, the substrate scope of asymmetric hydrogenation can be a limiting factor. The electronic and steric properties of the substrate can influence both the reactivity and the enantioselectivity of the reaction. For instance, the presence of a nitro group, as in 4-nitroacetophenone, can affect the electronic properties of the carbonyl group and its interaction with the chiral catalyst.

The efficiency of these catalysts extends to a variety of substrates beyond simple acetophenones. For example, Ru complexes with chiral diphosphine and diamine ligands can effectively hydrogenate aromatic heterocyclic ketones like 4-chromanone (B43037) and its derivatives with nearly perfect enantioselectivity. nih.gov However, catalyst deactivation can be a challenge, and kinetic modeling is sometimes necessary to understand and mitigate this issue. mdpi.com

Biocatalytic Pathways for (R)-1-(4-Nitrophenyl)ethanamine Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org ω-Transaminases, in particular, have emerged as powerful biocatalysts for this purpose. researchgate.net

ω-Transaminase-Mediated Synthesis

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto substrate. researchgate.net This capability allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric purity. mdpi.com The reaction mechanism follows a ping-pong bi-bi kinetic model. researchgate.net

These enzymes are classified into different fold-types, with (S)-selective enzymes typically belonging to fold-type I and (R)-selective enzymes to fold-type IV. mdpi.com This structural distinction governs their substrate binding and stereochemical outcome.

The discovery and improvement of ω-transaminases are crucial for their practical application. Screening of microbial sources has led to the identification of novel ω-TAs with desirable properties. For example, an ω-transaminase from Vibrio fluvialis JS17 was identified through screening and showed considerable activity for the amination of specific ketone substrates. researchgate.net

Protein engineering techniques, including rational design and directed evolution, are employed to enhance the stability, activity, and stereoselectivity of these enzymes. frontiersin.org For instance, systematic mutagenesis of the active site residues of an (S)-selective ω-TA from Vibrio fluvialis was performed to expand its substrate scope towards bulky ketones. mdpi.com Similarly, a combination of in silico and in vitro studies has been used to engineer an (S)-ω-TA for the synthesis of sterically demanding chiral amines. mdpi.com By targeting key residues in the active site, researchers can create enzyme variants with significantly improved performance for specific substrates. diva-portal.org

The substrate specificity of ω-transaminases is a key determinant of their utility. The active site of these enzymes is often described as having a large and a small binding pocket, which dictates the size and nature of the substituents on the ketone substrate that can be accommodated. mbl.or.kr For many known (S)-specific ω-TAs, there is a stringent steric constraint that limits the size of the substituent in the small binding pocket to no larger than an ethyl group. nih.gov

The interaction with nitrophenyl-containing ketones, such as 4-nitroacetophenone, is influenced by these structural features. Docking simulations and structural studies have identified key amino acid residues that form the binding pockets and interact with the substrate. nih.gov For example, residues like Tyr23, Phe88, and Tyr152 are important for hydrophobic interactions in the large pocket, while Arg414 is involved in recognizing carboxylate groups. mbl.or.krnih.gov The small pocket is shaped by residues such as Trp60 and Ile262. mbl.or.krnih.gov

The substrate specificity can be modulated through enzyme engineering. For example, a variant of the Chromobacterium violaceum ω-transaminase, Trp60Cys, demonstrated increased specific activity towards a range of 4'-substituted acetophenones. diva-portal.org While some ω-transaminases exhibit broad substrate specificity, others can be highly selective. nih.gov Understanding these specificities is crucial for selecting or engineering the right enzyme for the synthesis of this compound.

Table 2: Key Active Site Residues Influencing Substrate Specificity in ω-Transaminases

| Residue | Location/Function | Role in Substrate Recognition |

| Tyr23 | Large Pocket | Hydrophobic Interaction |

| Phe88 | Large Pocket | Hydrophobic Interaction |

| Tyr152 | Large Pocket | Hydrophobic Interaction |

| Arg414 | Large Pocket | Recognition of Carboxylate Groups |

| Trp60 | Small Pocket | Steric Hindrance, Defines Pocket Size |

| Ile262 | Small Pocket | Forms Part of the Small Pocket |

Data based on docking simulations and structural analysis of ω-TAs. mbl.or.krnih.gov

Process Optimization for Biocatalytic Conversions

The industrial viability of biocatalytic processes hinges on rigorous optimization to enhance efficiency, yield, and cost-effectiveness. mdpi.commdpi.com Key parameters that are typically optimized include nutrient amounts, pH, temperature, substrate and product concentrations, aeration, and enzyme stability. mdpi.comnih.gov For the synthesis of chiral amines like this compound using ω-transaminases, several factors critically influence the reaction's success. dtu.dkconsensus.app

Process optimization often involves a multi-faceted approach, starting from laboratory shake-flask experiments and scaling up to bioreactors. nih.govnih.gov Strategies such as fed-batch processes, where the substrate is added incrementally, can mitigate substrate toxicity and improve yields. nih.gov Furthermore, in situ product removal (ISPR) methods can be employed to overcome thermodynamic limitations and product inhibition, driving the reaction towards completion. lu.se

A summary of key parameters and their impact on biocatalytic conversions is presented in the table below.

| Parameter | Effect on Biocatalytic Conversion | Optimization Strategy |

| pH | Influences enzyme activity and stability. mdpi.comnih.gov | Determine the optimal pH range for the specific enzyme through screening experiments. nih.gov |

| Temperature | Affects reaction rate and enzyme stability. mdpi.comnih.gov | Identify the optimal temperature that balances high activity with long-term stability. d-nb.info |

| Substrate Concentration | High concentrations can lead to substrate inhibition. mdpi.com | Fed-batch strategies or controlled substrate addition. nih.gov |

| Product Concentration | Product can inhibit enzyme activity. mdpi.com | In situ product removal (ISPR) techniques. lu.se |

| Cofactor Concentration | Essential for the catalytic activity of many enzymes. dtu.dk | Optimize concentration to ensure it is not a limiting factor. lu.se |

| Enzyme Stability | Determines the operational lifetime of the biocatalyst. lu.se | Immobilization, protein engineering, and optimization of reaction conditions. dtu.dklu.se |

Reductive Aminase Applications

Reductive aminases (RedAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from ketones. rsc.org These enzymes catalyze the direct reductive amination of a ketone with an amine donor, typically ammonia (B1221849), to produce a primary amine with high enantioselectivity. rsc.org The use of RedAms offers a more direct route compared to transaminases, which often require an amino donor and produce a ketone byproduct.

Engineered reductive aminases have been developed to exhibit broad substrate scope and high activity. d-nb.info For the synthesis of this compound, a suitable RedAm would catalyze the reductive amination of 4-nitroacetophenone using ammonia. nih.gov This process is highly atom-economical and environmentally friendly. rsc.org

Recent research has focused on the discovery and engineering of novel RedAms with improved properties, such as enhanced thermal stability and tolerance to high substrate concentrations. rsc.org For instance, RedAms from fungal sources like Neosartorya spp. have shown a superior ability to utilize ammonia as the amine partner, making them particularly suitable for the synthesis of primary amines. rsc.org The application of these enzymes in continuous flow reactors has demonstrated high space-time yields for the production of chiral amines. rsc.org

Chiral Resolution Techniques for Racemic 1-(4-Nitrophenyl)ethanamine (B2881662)

Chiral resolution is a classical and robust method for separating the enantiomers of a racemic mixture. nih.govlibretexts.org This approach is particularly useful when asymmetric synthesis routes are challenging or not economically viable. onyxipca.com The principle of chiral resolution relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.org

For a racemic amine like 1-(4-nitrophenyl)ethanamine, several resolution strategies can be employed. A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org However, this can be overcome by implementing a racemization process for the unwanted enantiomer, allowing it to be recycled back into the separation process. rsc.org

Diastereomeric Salt Formation with Chiral Acids (e.g., Mandelic Acid)

A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. nih.govlibretexts.org The reaction of a racemic amine with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. libretexts.orglibretexts.org

(R,S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid

These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgrsc.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid.

Chiral acids commonly used as resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgonyxipca.com The choice of the resolving agent and the solvent system is critical for achieving efficient separation. rsc.orgunchainedlabs.com Screening different chiral acids and solvents is often necessary to identify the optimal conditions for crystallization and resolution. onyxipca.comrsc.org For example, the resolution of some amines has been successfully achieved using mandelic acid. nih.govlibretexts.org

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product. wikipedia.org

Enzymes are highly effective catalysts for kinetic resolutions due to their high enantioselectivity. wikipedia.org For the kinetic resolution of racemic amines, enzymes such as lipases or amine dehydrogenases can be employed. d-nb.infomdpi.com For instance, a lipase (B570770) can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

An engineered amine dehydrogenase from Geobacillus stearothermophilus has been used for the kinetic resolution of various racemic α-chiral primary amines. d-nb.info The reaction conditions, including pH and temperature, are optimized to achieve high enantiomeric excess (>99% ee) for the remaining S-configured amines. d-nb.info

Chromatographic Enantioseparation (e.g., HPLC on Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a highly effective analytical and preparative method for separating enantiomers. nih.govyakhak.org CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. nih.gov This results in different retention times, allowing for their separation.

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose (B160209), being widely used for the separation of chiral amines. yakhak.org The choice of the CSP and the mobile phase composition are critical factors for achieving successful enantioseparation. yakhak.orgnih.gov For the separation of 1-(4-nitrophenyl)ethanamine enantiomers, a suitable CSP would be selected based on its ability to provide baseline resolution.

The table below summarizes the characteristics of different chiral resolution techniques.

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. libretexts.org | Robust, scalable, and relatively simple. nih.gov | Limited to a 50% theoretical yield without racemization of the unwanted enantiomer. rsc.org |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. wikipedia.org | Can achieve high enantiomeric excess. d-nb.info | The unreacted enantiomer is recovered, requiring separation from the product. |

| Chromatographic Enantioseparation | Differential interaction with a chiral stationary phase. nih.gov | High resolution, applicable to a wide range of compounds. nih.gov | Can be costly for large-scale separations. onyxipca.com |

Applications of R 1 4 Nitrophenyl Ethanamine in Asymmetric Transformations

Role as a Chiral Amine Catalyst or Ligand Precursor

Chiral amines are fundamental to asymmetric catalysis, acting either directly as organocatalysts or as precursors for more complex chiral ligands that coordinate with metal centers. frontiersin.org The effectiveness of a chiral amine in these roles is dictated by its structural and electronic properties. While specific research on the application of (R)-1-(4-Nitrophenyl)ethanamine as a catalyst or ligand precursor is not extensively detailed in the available literature, its potential can be inferred from the well-established chemistry of similar chiral primary amines. frontiersin.orgrsc.org

Chiral primary amines can serve as organocatalysts in a variety of reactions. frontiersin.org They are known to activate substrates through the formation of chiral intermediates, such as enamines or iminium ions, thereby inducing enantioselectivity in the final product. nih.govnih.gov

A significant application of chiral amines is their use as precursors for the in-situ formation of chiral ligands for metal-catalyzed asymmetric reactions. These ligands are generated within the reaction mixture, often by reacting the chiral amine with another component, to form a species that can coordinate with a metal catalyst. This approach avoids the often-complex process of isolating and purifying the chiral ligand separately.

The primary amine group of this compound can react with various compounds, such as phosphines or Schiff bases, to form bidentate or polydentate chiral ligands. These in-situ formed ligands can then complex with transition metals like rhodium, palladium, or copper to create a chiral catalytic environment for a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. enamine.netorganic-chemistry.org

In organocatalysis, a small organic molecule is used to accelerate a chemical reaction. Chiral amines are a prominent class of organocatalysts. nih.gov They can catalyze reactions through various activation modes. For instance, in reactions involving carbonyl compounds, the chiral amine can form a chiral enamine or iminium ion intermediate, which then reacts enantioselectively with a second substrate. nih.govnih.gov

Given its structure, this compound could potentially be used in organocatalytic reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where the formation of a chiral enamine or iminium ion is a key step in the catalytic cycle. The electronic nature of the nitrophenyl group could also influence the reactivity and selectivity of the catalyst.

Asymmetric Induction in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. researchgate.net The use of a chiral component in an MCR can lead to the asymmetric synthesis of complex chiral molecules.

The Betti reaction is a classic multicomponent reaction that involves the condensation of a phenol, an aldehyde, and an amine to produce an aminobenzylphenol derivative, often referred to as a Betti base. wikipedia.orgchem-station.com When a chiral amine is used, the reaction can proceed with high diastereoselectivity, leading to the formation of chiral aminobenzylnaphthols. These products are valuable intermediates in asymmetric synthesis. scielo.br

While the prompt specifies the (R)-enantiomer, the available research literature extensively documents the use of the (S)-enantiomer, (S)-1-(4-nitrophenyl)ethylamine, in the Betti reaction. In a notable example, the reaction of 2-naphthol (B1666908), benzaldehyde, and (S)-1-(4-nitrophenyl)ethylamine proceeds without a solvent to yield the corresponding (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol in good yield. nih.gov

Table 1: Betti Reaction with (S)-1-(4-Nitrophenyl)ethylamine

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| 2-Naphthol | Benzaldehyde | (S)-1-(4-Nitrophenyl)ethylamine | (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol | 56% |

Data sourced from a study on the solvent-free Betti reaction. nih.gov

The stereochemical outcome of the Betti reaction using a chiral amine is a topic of significant interest. The reaction typically produces a new stereocenter at the benzylic carbon, and the configuration of this new center is influenced by the chirality of the starting amine. In the case of the reaction between 2-naphthol, benzaldehyde, and (S)-1-(4-nitrophenyl)ethylamine, the major product formed is the (S,S)-diastereomer. nih.gov

The stereocontrol is believed to arise from the steric and electronic interactions in the transition state of the reaction. The chiral amine first reacts with the aldehyde to form a chiral imine. The subsequent nucleophilic attack of the 2-naphthol on the imine is directed by the existing stereocenter on the amine, leading to the preferential formation of one diastereomer. The absolute configuration of the product can often be predicted based on the configuration of the starting chiral amine. nih.gov

The synthesis of aminobenzylnaphthol derivatives via the Betti reaction is a straightforward one-pot procedure. researchgate.net For the synthesis of (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol, the three components—2-naphthol, benzaldehyde, and (S)-1-(4-nitrophenyl)ethylamine—are typically heated together without a solvent. nih.gov The product can then be isolated and purified by crystallization or chromatography. nih.gov

The characterization of these Betti bases is carried out using standard spectroscopic techniques. tandfonline.com 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure of the product and for determining the diastereomeric ratio. scielo.brtandfonline.com In many cases, the spatial proximity of certain protons in the major diastereomer, as determined by Nuclear Overhauser Effect (NOESY) NMR experiments, can be used to assign the absolute configuration of the newly formed stereocenter. scielo.brnih.gov

Betti Reaction Derivatization with (S)-1-(4-Nitrophenyl)ethylamine

Formation of Chiral Auxiliary Derivatives

The primary amine functionality of this compound allows for its straightforward conversion into various classes of chiral auxiliary derivatives, most notably amides and ureas. These derivatives are then employed in asymmetric transformations where the stereocenter of the original amine directs the formation of new stereocenters in the substrate.

The formation of chiral amide auxiliaries is a common strategy. This typically involves the acylation of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640). The resulting N-acyl derivative can then be used in reactions such as diastereoselective enolate alkylation or aldol reactions. The steric bulk of the nitrophenyl ethyl group, combined with its electronic properties, dictates the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

While specific research detailing the yields and diastereoselectivities for the formation and subsequent application of auxiliaries derived solely from this compound is not extensively documented in broad literature surveys, the principles follow those established for its parent compound, 1-phenylethylamine. For instance, in related systems, the diastereoselective alkylation of chiral imines derived from similar chiral amines has been shown to proceed with high diastereoselectivity. In one study involving dianions of chiral nitro imines, the choice of the chiral amine auxiliary was critical in determining the absolute configuration of the product. Although a different amine was used, the study underscores the principle that the amine structure is key to stereocontrol.

Another class of derivatives includes chiral ureas and thioureas, which can function as organocatalysts. These are typically synthesized by reacting the amine with an isocyanate or isothiocyanate. The resulting urea (B33335) or thiourea (B124793) can activate substrates through hydrogen bonding, creating a chiral environment for asymmetric reactions like Michael additions or Friedel-Crafts alkylations. The presence of the nitro group in the this compound-derived urea could enhance the acidity of the N-H protons, potentially leading to stronger substrate binding and influencing catalytic activity and selectivity.

Detailed research findings on the performance of these specific derivatives are presented in the following hypothetical data tables, based on expected outcomes from analogous systems.

Table 1: Formation of Chiral Amide Auxiliaries from this compound

| Acylating Agent | Reaction Conditions | Product | Yield (%) |

| Propionyl chloride | Et3N, CH2Cl2, 0 °C to rt | N-Propionyl-(R)-1-(4-nitrophenyl)ethylamine | >95 |

| Isobutyryl chloride | Pyridine (B92270), CH2Cl2, 0 °C | N-Isobutyryl-(R)-1-(4-nitrophenyl)ethylamine | >95 |

| Pivaloyl chloride | DMAP, CH2Cl2, rt | N-Pivaloyl-(R)-1-(4-nitrophenyl)ethylamine | >90 |

Table 2: Diastereoselective Alkylation using a Chiral Amide Derivative

Reaction: Deprotonation of the N-propionyl derivative followed by alkylation with an alkyl halide.

| Alkyl Halide | Base | Additive | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | LDA | LiCl | 95:5 | 88 |

| Methyl iodide | LHMDS | HMPA | 90:10 | 92 |

| Allyl bromide | KHMDS | 18-Crown-6 | 93:7 | 85 |

These tables illustrate the potential utility of this compound in creating effective chiral auxiliaries. Further dedicated research would be invaluable to fully characterize these derivatives and expand their application in the synthesis of complex chiral molecules.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Pathways Involving (R)-1-(4-Nitrophenyl)ethanamine

The reaction pathways involving this compound are diverse, with its utility being prominently showcased in kinetic resolutions and as a chiral auxiliary in diastereoselective transformations. Mechanistic studies have shed light on the intricacies of these processes.

In enzymatic kinetic resolutions, ω-transaminases are frequently employed to selectively aminate a ketone or deaminate a racemic amine. When this compound is used as an amine donor, the reaction often proceeds via a ping-pong mechanism. In this pathway, the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site first accepts the amino group from this compound, forming pyridoxamine-5'-phosphate (PMP) and releasing 4-nitroacetophenone. The PMP then transfers the amino group to a prochiral ketone substrate, regenerating the PLP cofactor and producing a new chiral amine. The high stereoselectivity of these enzymes ensures the formation of a single enantiomer of the product amine. researchgate.net

Beyond enzymatic systems, the reactivity of the C-H bond at the α-carbon of structurally similar compounds, such as 1-nitro-1-(4-nitrophenyl)alkanes, has been a subject of kinetic studies. Research on proton transfer reactions between these C-acids and strong bases has revealed significant details about the transition state. The rates of these reactions are highly sensitive to steric hindrance at the α-carbon. Large negative entropies of activation suggest a highly ordered transition state. Furthermore, large primary deuterium (B1214612) kinetic isotope effects indicate that the C-H bond cleavage is the rate-determining step in these proton abstraction reactions. researchgate.net These findings are pertinent to understanding reactions where this compound or its derivatives act as nucleophiles or are subjected to base-mediated transformations.

The aminolysis of esters, a fundamental reaction in organic chemistry, has also been mechanistically scrutinized. Studies on the reactions of 4-nitrophenyl esters with various amines indicate that these reactions can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The breakdown of this intermediate to form the products is often the rate-determining step. The nature of the amine, whether it is a primary or secondary amine, has been shown to strongly influence both the reactivity and the reaction mechanism. rsc.org

Stereoselectivity Factors in Synthesis and Application

The stereochemical outcome of reactions involving this compound is governed by a multitude of factors. These include the choice of solvent, temperature, and the nature of the catalyst or reagent employed.

The solvent can play a more significant role than merely acting as a medium for the reaction. It can influence the conformation of the reactants and transition states through solvation effects. In some stereoselective reactions, a phenomenon known as the "inversion temperature" has been observed, where the sense of diastereoselectivity or enantioselectivity reverses with a change in temperature. This is often attributed to the existence of an equilibrium between different solute-solvent clusters, which are the true reactive species in the solution. rsc.org

In diastereoselective syntheses where this compound is used as a chiral auxiliary, the auxiliary group directs the approach of a reactant to a prochiral center. For instance, in the reduction of imines derived from this compound, the stereochemical outcome is dictated by the facial selectivity of the hydride attack. This selectivity is influenced by the steric bulk of the substituents on both the amine and the carbonyl precursor, aiming to minimize steric interactions in the transition state. osi.lv

The efficiency of kinetic resolutions, a key application of chiral amines, is quantified by the selectivity factor (s). A higher 's' value indicates a greater difference in the reaction rates of the two enantiomers, leading to a higher enantiomeric excess of the less reactive enantiomer. wikipedia.org The choice of the acylating agent in N-acylation-based kinetic resolutions is critical. Chiral hydroxamic acids, for example, have been developed as effective enantioselective acylating agents for the kinetic resolution of amines. ethz.ch

The following table summarizes key factors that influence stereoselectivity in reactions involving this compound:

| Factor | Influence on Stereoselectivity | Example/Mechanism |

|---|---|---|

| Solvent | Can alter the energy of diastereomeric transition states through differential solvation, potentially leading to changes in or even reversal of stereoselectivity. rsc.org | Formation of distinct solute-solvent clusters that act as the reactive species. rsc.org |

| Temperature | Can affect the selectivity factor in kinetic resolutions and may lead to non-linear Eyring plots, indicating a change in the rate-determining step or reaction mechanism. rsc.org | At the inversion temperature, the enantiomeric or diastereomeric ratio can be unity. rsc.org |

| Catalyst/Reagent | The structure of the chiral catalyst or reagent is paramount in determining the degree of stereochemical communication with the substrate. | In enzymatic resolutions, the active site of the enzyme (e.g., ω-transaminase) provides a chiral environment that differentiates between enantiomers. researchgate.net In chemical resolutions, the structure of a chiral acylating agent dictates the selectivity. ethz.ch |

| Chiral Auxiliary | When covalently attached to the substrate, it directs the stereochemical course of a reaction at a prochiral center. osi.lv | Formation of diastereomeric intermediates or transition states with different energies. osi.lv |

Influence of Substituents on Aromatic Ring and Chirality at the α-Carbon

The electronic and steric properties of substituents on both the aromatic ring and the α-carbon of this compound play a pivotal role in modulating its reactivity and the stereochemical course of its reactions.

The nitro group at the para-position of the phenyl ring is a strong electron-withdrawing group. This has a significant impact on the reactivity of the molecule. For instance, it increases the acidity of the N-H protons and the α-C-H proton, making the amine more susceptible to deprotonation. rsc.org The position of the nitro group is also critical. Studies on other classes of compounds, such as chalcones, have shown that the position of the nitro group on the aromatic ring can profoundly affect biological activities and interactions with enzymes, which is a direct consequence of altered electronic distribution and steric hindrance. mdpi.com The electron-withdrawing nature of the nitro group can also influence the stability of intermediates formed during a reaction.

Substituents at the α-carbon have a pronounced steric effect on the reactivity of the amine. This is clearly demonstrated in studies of proton transfer reactions of 1-nitro-1-(4-nitrophenyl)alkanes, where an increase in the bulk of the alkyl group at the α-position leads to a dramatic decrease in the reaction rate. researchgate.net

The following table presents data on the influence of α-substituents on the kinetics of proton transfer reactions in 1-nitro-1-(4-nitrophenyl)alkanes, which serves as a model for understanding the steric effects at the α-carbon of related amines. researchgate.net

| Compound | α-Substituent (R) | Second-Order Rate Constant (k2H) [dm3 mol-1 s-1] | Equilibrium Constant (K) |

|---|---|---|---|

| 4-nitro-phenylnitromethane | H | 9357 | >100,000 |

| 1-(4-nitrophenyl)-1-nitroethane | Me | 2.31 | 1170 |

| 1-(4-nitrophenyl)-1-nitropropane | Et | 0.66 | 590 |

| 2-methyl-1-(4-nitrophenyl)-1-nitropropane | i-Pr | 0.09 | 11.8 |

In the context of stereoselectivity, the α-methyl group of this compound is fundamental to its chirality. When this amine is used as a chiral auxiliary, the α-methyl group, in conjunction with the 4-nitrophenyl group, creates a specific chiral environment that biases the approach of reagents to the prochiral center to which the auxiliary is attached. Any modification to the α-substituent would be expected to significantly alter the steric demands and, consequently, the diastereoselectivity of such reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules, including amines. nih.gov A common approach involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which are distinguishable by NMR. mdpi.com

One of the most widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu By reacting the chiral amine, in this case this compound, with both enantiomers of Mosher's acid chloride ((R)- and (S)-MTPA-Cl), two different diastereomeric amides are formed. umn.eduresearchgate.net The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original amine. nih.govfrontiersin.org The underlying principle is that the different spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts for the protons or fluorine atoms near the chiral center. nih.gov By comparing the chemical shift differences (Δδ) between the two diastereomers, the absolute configuration can be determined based on established models. nih.govnih.gov

Another approach involves the use of chiral solvating agents (CSAs), which form non-covalent diastereomeric complexes with the enantiomers. unipi.itbates.edu This interaction can induce chemical shift non-equivalence in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration without the need for covalent derivatization. unipi.it For primary amines, a variety of CSAs have been explored, including those derived from isomannide (B1205973) and isosorbide, which can create distinct chiral environments leading to observable enantiodifferentiation in the ¹H NMR spectrum. unipi.it The choice of an appropriate CSA is crucial, and screening of different agents is often necessary to achieve optimal separation of signals. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Amides of a Chiral Amine

| Proton | δ (R-Amine, S-CDA) (ppm) | δ (R-Amine, R-CDA) (ppm) | Δδ (δS - δR) (ppm) |

| H-α | 4.85 | 4.75 | +0.10 |

| CH₃ | 1.52 | 1.58 | -0.06 |

| Aromatic-H (ortho) | 7.55 | 7.60 | -0.05 |

| Aromatic-H (meta) | 8.20 | 8.18 | +0.02 |

This table is illustrative and does not represent actual experimental data for this compound.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis

Chiral chromatography is an indispensable technique for separating enantiomers and determining the enantiomeric purity of chiral compounds. jiangnan.edu.cn High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for the enantiomeric resolution of chiral amines. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated high efficiency in separating the enantiomers of various chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. researchgate.net For amines like this compound, derivatization with a fluorogenic reagent such as nitrobenzoxadiazole (NBD) can enhance detection sensitivity. yakhak.org The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. mdpi.com

Chiral Gas Chromatography (GC):

Chiral GC is another effective technique for the enantiomeric analysis of volatile chiral amines. wiley.com Similar to HPLC, chiral GC employs a column with a chiral stationary phase. Substituted cyclodextrins are commonly used CSPs in chiral GC for the separation of amine enantiomers. wiley.comgcms.cz To improve volatility and chromatographic performance, chiral amines are often derivatized prior to analysis, for instance, by reacting them with trifluoroacetic anhydride (B1165640) to form trifluoroacetyl derivatives. wiley.com The separation is influenced by various factors, including the type of CSP, column temperature, and the nature of the carrier gas. wiley.com Stereoselective methods involving pre-column derivatization with a chiral reagent, such as S-(-)-N-(fluoroacyl)-prolyl chloride, can also be used to separate enantiomers on an achiral GC column. nih.gov

Table 2: Comparison of Chiral HPLC and GC for Enantiomeric Purity Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. mdpi.com | Differential interaction with a chiral stationary phase in a gaseous mobile phase. wiley.com |

| Analytes | Wide range of compounds, including non-volatile and thermally labile molecules. jiangnan.edu.cn | Volatile and thermally stable compounds. wiley.com |

| Derivatization | Often not required, but can be used to improve detection. yakhak.org | Often required to increase volatility and improve separation. nih.gov |

| Instrumentation | HPLC system with a chiral column. yakhak.org | Gas chromatograph with a chiral capillary column. wiley.com |

| Common CSPs | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, cyclodextrins. yakhak.orgresearchgate.net | Cyclodextrin derivatives, chiral polysiloxanes. wiley.comgcms.cz |

X-ray Crystallography for Diastereomer Structure Elucidation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. nih.gov While direct crystallization of enantiomers can sometimes be challenging, the formation of diastereomers by reacting the chiral amine with a chiral acid can facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.

The process involves reacting the racemic or enantiomerically enriched amine with an enantiomerically pure chiral acid to form diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization. The subsequent analysis of a suitable single crystal of one of the diastereomers by X-ray diffraction reveals its precise molecular structure. researchgate.net Knowing the absolute configuration of the chiral acid used for the resolution, the absolute configuration of the amine can be unequivocally assigned. This method provides definitive proof of the stereochemistry and is often used to validate results obtained from other techniques like NMR spectroscopy. nih.gov

The resulting crystal structure provides detailed information on bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, offering a complete and accurate picture of the diastereomer's stereochemistry.

Conclusion

(R)-1-(4-Nitrophenyl)ethanamine stands as a testament to the importance of chiral building blocks in modern organic chemistry. Its significance in the pharmaceutical and fine chemical industries is undeniable, driven by the critical need for stereochemically pure compounds. Through established methods of synthesis and resolution, this versatile amine is made available for a range of applications, most notably as a chiral auxiliary and a precursor for chiral ligands and biologically active molecules. As the demand for enantiomerically pure compounds continues to grow, the role of key chiral synthons like this compound will undoubtedly remain central to the advancement of asymmetric synthesis.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (R)-1-(4-Nitrophenyl)ethanamine, DFT calculations are crucial for understanding its conformational landscape—the collection of its stable three-dimensional shapes (conformers) and the energy barriers between them.

The primary degrees of freedom in 1-(4-Nitrophenyl)ethanamine (B2881662) are the rotations around the C-C single bond of the ethylamine (B1201723) side chain and the C-N bond connecting the amino group. Computational studies on structurally similar phenylethylamines have identified two primary types of conformers: an extended (anti) conformation and a folded (gauche) conformation. nih.govresearchgate.netrsc.org In the gauche conformer, the amino group is folded back towards the phenyl ring, a conformation that can be stabilized by a weak N-H···π interaction. researchgate.netrsc.org The anti conformer features a more linear arrangement of the carbon backbone.

For this compound, DFT calculations would map the potential energy surface by systematically rotating the key dihedral angles. The results of such an analysis identify the lowest energy conformers and the transition states that separate them. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining accurate results that properly account for both electronic effects and non-covalent interactions like dispersion forces, which are important for the folded structures. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the ring and, consequently, the relative stability of the gauche and anti conformers compared to unsubstituted phenylethylamine.

| Parameter | Description | Typical Values / Findings |

|---|---|---|

| Computational Method | The level of theory used for the calculations. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G*, 6-311++G(d,p), cc-pVTZ |

| Key Dihedral Angles | Rotation around specific bonds defining the conformation (e.g., C-C-C-N). | gauche (~±60°), anti (~180°) |

| Identified Stable Conformers | The lowest energy structures found on the potential energy surface. | Multiple stable conformers, often with folded (gauche) and extended (anti) side chains. researchgate.netrsc.org |

| Relative Energies (ΔE) | The energy difference between stable conformers. | Typically 0-5 kcal/mol. The gauche conformer is often found to be slightly more stable due to stabilizing intramolecular interactions. researchgate.net |

Molecular Dynamics Simulations of Chiral Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for studying chiral recognition—the process by which it selectively interacts with other chiral molecules. tandfonline.comnih.gov This is fundamental to its use in chiral separations, where it might interact with a chiral stationary phase, or in asymmetric catalysis.

In a typical MD simulation studying chiral interactions, the this compound molecule and a chiral partner (e.g., a cyclodextrin, a chiral catalyst, or a protein) are placed in a simulation box filled with a solvent, such as water. nih.govnsf.gov The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM, GROMOS), which is a set of parameters and equations that calculate the potential energy of the system. The simulation then solves Newton's equations of motion for this system, providing a trajectory that shows how the positions and velocities of the atoms evolve over time.

By running separate simulations for the (R)- and (S)-enantiomers with the same chiral partner, researchers can analyze differences in their interaction patterns, residence times in binding pockets, and intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov The simulation data can be used to calculate the binding free energy for each enantiomer, with the difference in these energies (ΔΔG) quantifying the degree of chiral discrimination. researchgate.net A more negative binding free energy indicates a more stable complex, and the enantiomer that forms the more stable complex is the one that is preferentially bound by the chiral selector. nih.govresearchgate.net These simulations provide dynamic, molecular-level insight into the specific interactions responsible for chiral recognition. scirp.orgnsf.gov

| Parameter / Output | Description | Example / Typical Use |

|---|---|---|

| Force Field | Set of parameters to describe inter- and intramolecular interactions. | AMBER, CHARMM, OPLS-AA |

| Solvent Model | Representation of the solvent molecules in the simulation. | TIP3P (for water), Explicit or Implicit Solvation |

| Simulation Time | The duration of the simulated physical time. | Nanoseconds (ns) to Microseconds (µs) |

| Analyzed Trajectories | The path of each atom over time. | Used to analyze conformational changes, binding events, and interaction distances. |

| Binding Free Energy (ΔG) | Calculated energy of binding between the amine and a chiral host. | Methods like MM/PBSA or MM/GBSA are used to estimate ΔG from the simulation trajectory. researchgate.net |

| Key Interactions Identified | Specific non-covalent bonds that differ between enantiomers. | Hydrogen bonds, π-π stacking, electrostatic interactions, steric hindrance. rsc.org |

Prediction of Enantioselectivity and Reaction Mechanisms

One of the most powerful applications of computational chemistry is the prediction of enantioselectivity in asymmetric reactions. When this compound is formed or used in a chiral catalytic reaction, computational methods can elucidate the reaction mechanism and predict the enantiomeric excess (% ee) of the product. nih.gov

The primary approach involves using DFT to model the transition states (TS) of the reaction. acs.org In a reaction involving a prochiral substrate and a chiral catalyst, two main pathways exist, leading to the (R) and (S) products, respectively. These pathways proceed through diastereomeric transition states (e.g., Catalyst-(R)-TS and Catalyst-(S)-TS). The enantioselectivity of the reaction is determined by the energy difference between these two transition states (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)).

A lower activation energy (ΔG‡) corresponds to a faster reaction rate. By calculating the energies of the two competing transition states, one can predict which enantiomer will be formed in excess. acs.org The relationship between the energy difference and the enantiomeric ratio is given by the Eyring equation. A larger ΔΔG‡ value leads to higher enantioselectivity. DFT calculations can model the intricate non-covalent interactions, such as hydrogen bonds and steric repulsion, between the catalyst and the substrate in the transition state, which are ultimately responsible for the energy difference and thus the asymmetric induction. acs.orgacs.org More recently, machine learning models trained on DFT-calculated features have emerged as a rapid method for predicting enantioselectivity. nih.govresearchgate.net

| Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Enantiomeric Ratio (R:S or S:R) | Predicted Enantiomeric Excess (% ee) |

|---|---|---|

| 0.0 | 50:50 | 0% |

| 0.5 | 70:30 | 40% |

| 1.0 | 84:16 | 68% |

| 1.4 | 91:9 | 82% |

| 2.0 | 97:3 | 94% |

| 2.7 | 99:1 | 98% |

| 3.0 | 99.5:0.5 | 99% |

Note: Predictions calculated at 298 K (25 °C). The enantiomeric ratio is calculated as exp(ΔΔG‡/RT), where R is the gas constant and T is the temperature in Kelvin.

Derivatization and Structural Modification of R 1 4 Nitrophenyl Ethanamine

Synthesis of Amide Derivatives

The primary amine group of (R)-1-(4-nitrophenyl)ethanamine is readily acylated to form a wide variety of amide derivatives. This transformation is fundamental in synthetic chemistry, often employed to build larger molecules, introduce specific functional groups, or protect the amine during subsequent reaction steps. google.com

Standard amide bond formation techniques are highly effective. One common method involves the reaction of the amine with a carboxylic acid in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt). This method proceeds under mild conditions and is tolerant of a wide range of functional groups on the carboxylic acid partner. For instance, the coupling of (R)-mandelic acid with 4-nitrophenylethylamine (a structurally similar compound) using EDCI and HOBt in a solvent like N,N-dimethylformamide (DMF) is a documented step in the synthesis of more complex pharmaceutical intermediates.

Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). The reaction of N-phenylacetamide with a nitrating mixture of nitric and sulfuric acid is a known method to produce N-(4-nitrophenyl) acetamide, a related amide compound. jcbsc.org This highlights the stability of the amide bond under certain reaction conditions while modifying the aromatic ring.

The synthesis of these amide derivatives is crucial for creating libraries of compounds for biological screening. The specific nature of the acyl group introduced can significantly influence the pharmacological properties of the resulting molecule.

Table 1: Illustrative Examples of Amide Derivatives from this compound This table presents representative examples of amide synthesis based on established chemical principles.

| Acylating Agent/Carboxylic Acid | Coupling Agent/Base | Product Name | Molecular Formula |

| Acetic Anhydride (B1165640) | Pyridine | N-((R)-1-(4-nitrophenyl)ethyl)acetamide | C₁₀H₁₂N₂O₃ |

| Benzoyl Chloride | Triethylamine | N-((R)-1-(4-nitrophenyl)ethyl)benzamide | C₁₅H₁₄N₂O₃ |

| (S)-2-Phenylpropanoic Acid | EDCI/HOBt | (S)-N-((R)-1-(4-nitrophenyl)ethyl)-2-phenylpropanamide | C₁₇H₁₈N₂O₃ |

| 2-(2-Aminothiazol-4-yl)acetic acid | EDCI/HOBt | 2-(2-Aminothiazol-4-yl)-N-((R)-1-(4-nitrophenyl)ethyl)acetamide | C₁₃H₁₄N₄O₃S |

Conversion to other Nitrogen-Containing Chiral Scaffolds

The structure of this compound serves as a valuable starting point for the synthesis of more complex nitrogen-containing chiral scaffolds. These transformations often involve multi-step sequences that build new ring systems onto the existing chiral framework.

One significant strategy involves cyclization reactions to form heterocycles. For example, precursors containing a nitrophenyl group can undergo regioselective cyclocondensation reactions to build complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov In these syntheses, the nitrophenyl group is a key substituent on a cyclohexanone (B45756) ring which, upon reaction with other reagents, forms the core of the new heterocyclic scaffold. nih.gov This demonstrates how the nitrophenyl component of the parent amine can be integrated into new, larger ring structures.

Another approach involves the construction of macrocycles. The synthesis of N-phenylazacrown ethers, for instance, can be achieved through the reaction of precursors like 1-fluoro-4-nitrobenzene (B44160) with polyamines. This methodology allows for the incorporation of the 4-nitrophenyl group into a macrocyclic framework, creating complex scaffolds capable of ion chelation or molecular recognition.

Furthermore, the amine can be used as a nucleophile to open other rings, thereby creating a new, larger chiral molecule. A documented example is the reaction of 4-nitrophenylethylamine hydrochloride with (R)-styrene oxide. google.com The amine attacks and opens the epoxide ring, forming a new carbon-nitrogen bond and resulting in a chiral amino alcohol, (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol, which is itself a more complex chiral scaffold used in further synthesis. google.com Similarly, heating N-(2-chloroallyl)anilines, which can be prepared from anilines, with polyphosphoric acid can lead to the formation of 2-methylindoles, demonstrating a pathway to other important heterocyclic cores. rsc.org

Research on Trifluoromethylated Analogues

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry. The CF₃ group can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, often leading to improved pharmacological properties. While direct research on trifluoromethylated analogues of this compound is not extensively documented in readily available literature, the synthesis of chiral α-trifluoromethyl amines is a field of significant interest. organic-chemistry.org

General strategies for synthesizing chiral amines bearing a CF₃ group can be applied to create analogues. One approach involves the asymmetric reduction of trifluoromethyl ketones or the corresponding imines. organic-chemistry.org For example, a chiral pyridoxamine (B1203002) can catalyze the asymmetric transamination of trifluoromethyl ketones to produce optically active α-trifluoromethyl amines with high enantiomeric excess. organic-chemistry.org Another method is the nucleophilic trifluoromethylation of imines using reagents like TMSCF₃ (Ruppert-Prakash reagent). organic-chemistry.org

A relevant synthesis involves the trifluoromethylation of a secondary amine, N-methyl-4-nitroaniline, using CF₃SO₂Na (sodium triflinate) and triphenylphosphine, followed by the addition of an oxidant. rsc.org This reaction successfully attaches a CF₃ group to the nitrogen atom of a molecule already containing the 4-nitrophenyl moiety, yielding N-methyl-4-nitro-N-(trifluoromethyl)aniline. rsc.org This demonstrates the feasibility of introducing a trifluoromethyl group into a closely related structural framework.

The development of methods for synthesizing chiral γ-branched trifluoromethylated aliphatic amines from chiral allylic amines also represents a significant advancement. acs.orgnih.gov These approaches provide pathways to novel chiral scaffolds where the trifluoromethyl group is strategically placed within the molecule. nih.govnih.gov The synthesis of compounds like (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a key building block for neuroprotective agents, further underscores the importance of chiral alcohols and amines containing the trifluoromethylphenyl moiety. nih.gov

Emerging Research Directions and Future Perspectives

Continuous Flow Synthesis Methodologies

Continuous flow synthesis is emerging as a powerful technology for the production of (R)-1-(4-Nitrophenyl)ethanamine and other primary amines. This method offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high reproducibility.

Research has demonstrated the successful metal-free reduction of aromatic nitro derivatives, such as the precursor to this compound, using trichlorosilane (B8805176) in a continuous flow system. beilstein-journals.org In a typical setup, a solution of the nitro compound and a base is pumped into a microreactor along with the reducing agent. beilstein-journals.org This process allows for precise control over reaction parameters, leading to high yields and purity. For instance, the reduction of various nitro compounds to their corresponding amines has been achieved with yields often exceeding 90%. beilstein-journals.org

Key advantages of continuous flow synthesis include:

Safety: The small reaction volumes within the flow reactor minimize the risks associated with potentially hazardous reactions.

Efficiency: Enhanced heat transfer and precise control of residence time can lead to faster reactions and higher yields.

Scalability: The continuous nature of the process allows for seamless scaling from laboratory to industrial production.

Automation: Flow chemistry setups can be automated, reducing human error and ensuring consistent product quality.

A study on the continuous-flow synthesis of primary amines reported the reduction of a nitro compound using HSiCl3 and Hünig's base in CH2Cl2 at room temperature, achieving a 94% yield of the corresponding amino compound. beilstein-journals.org This highlights the potential of flow chemistry for the efficient and safe production of compounds like this compound.

Integration with Chemo-enzymatic Cascades

Chemo-enzymatic cascades represent a sophisticated approach that combines the selectivity of biocatalysts with the versatility of chemical reactions. nih.govrsc.org This strategy is particularly valuable for the synthesis of complex chiral molecules like this compound, where stereoselectivity is crucial. nih.gov

Enzymes, such as transaminases and dehydrogenases, can be employed to introduce chirality with high enantiomeric excess. nih.gov These biocatalytic steps can be integrated with chemical transformations in a one-pot or sequential manner, streamlining the synthesis and reducing the need for intermediate purification steps. rsc.orgresearchgate.net

Recent advancements in this area include:

The use of engineered enzymes with improved stability and substrate scope. nih.gov

The development of multi-enzyme cascades for the conversion of simple starting materials into high-value chiral amines. hims-biocat.eu

The combination of biocatalysis with organometallic catalysis to achieve novel transformations. nih.gov

For example, a chemo-enzymatic approach for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines has been developed, which involves a one-pot ene reductase/imine reductase cascade. rsc.org This demonstrates the power of combining biocatalytic steps to achieve high enantioselectivity. rsc.org Such strategies could be adapted for the efficient synthesis of this compound and its derivatives. The integration of enzymatic reactions, which operate under mild conditions, with chemical synthesis offers a powerful and sustainable route to chiral amines. nih.govopenaccessgovernment.org

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of chiral amines, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. openaccessgovernment.orgrsc.org Traditional methods for synthesizing chiral amines often involve harsh conditions, stoichiometric reagents, and the generation of significant waste streams. openaccessgovernment.org

Green chemistry strategies relevant to the synthesis of this compound include:

Biocatalysis: The use of enzymes, as discussed in the previous section, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov The direct conversion of alcohols to chiral amines using a combination of an alcohol dehydrogenase and an amine dehydrogenase is a prime example of an atom-efficient and sustainable process. openaccessgovernment.org

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation provides a highly efficient and atom-economical route to chiral amines with minimal waste. acs.org

Use of Renewable Feedstocks: Research is exploring the use of bio-based resources as starting materials for the synthesis of amines, moving away from petroleum-based precursors. hims-biocat.euopenaccessgovernment.org

Solvent-Free and Alternative Solvents: Conducting reactions in the absence of solvents or in environmentally benign solvents like water reduces the environmental impact of the process. rsc.org

A study on the sustainable synthesis of chiral β-aminoketones utilized an encapsulated chiral Zn(II)–salen complex in a solvent-free, ultrasound-assisted reaction, achieving high yields and selectivity. rsc.org This approach highlights the potential for developing environmentally friendly catalytic systems for the synthesis of chiral amines. The overarching goal is to develop synthetic routes that are not only efficient and selective but also economically viable and environmentally responsible. hims-biocat.eu

常见问题

Q. What are the common synthetic routes for (R)-1-(4-Nitrophenyl)ethanamine, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 4-nitrophenylacetone) using chiral catalysts like BINAP-Ru complexes or enzymatic methods. Enantiomeric purity is critical and can be verified via chiral HPLC or polarimetry. For example, purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) or chromatographic separation on chiral columns ensures >97% enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- HPLC : To assess purity and enantiomeric ratio using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- NMR : H and C spectra confirm structural integrity, with NOESY experiments validating stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities .

Q. Why is the (R)-configuration critical in studies involving this compound?

Chirality significantly impacts biological activity. For example, the (R)-enantiomer may exhibit higher binding affinity to specific receptors (e.g., trace amine-associated receptors) compared to the (S)-form, as seen in structurally similar amines . Stereochemical integrity is thus essential for reproducibility in pharmacological assays.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?

Discrepancies in properties like dipole moments or reaction energetics may arise from approximations in density functionals. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitroaromatic systems . Benchmarking against experimental NMR chemical shifts or IR spectra validates computational models .

Q. What strategies mitigate racemization during multi-step synthesis?

Racemization risks increase in acidic/basic conditions. Strategies include:

- Using mild reaction conditions (e.g., low-temperature acylations).

- Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the stereocenter .

- Monitoring enantiomeric excess at each step via circular dichroism (CD) spectroscopy .

Q. How do structural modifications (e.g., nitro group substitution) affect the compound's interaction with biological targets?

Replacing the nitro group with electron-withdrawing groups (e.g., sulfonyl) alters electronic properties, impacting binding kinetics. For instance, sulfonyl derivatives show enhanced stability in metabolic assays but reduced receptor affinity compared to nitro analogs, as observed in related phenylethylamine systems .

Q. What advanced techniques are used to study receptor-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., , /) to immobilized receptors .

- X-ray Crystallography : Resolves binding modes in receptor-ligand complexes, guiding structure-activity relationship (SAR) studies .

- Molecular Dynamics (MD) Simulations : Predicts conformational changes in receptors upon ligand binding .

Methodological Notes

- Data Contradictions : Cross-validate experimental results (e.g., HPLC purity vs. NMR integration) and recalibrate computational models using higher-level theories (e.g., CCSD(T)) .

- Stereochemical Analysis : Combine chiral chromatography with vibrational optical activity (VOA) for unambiguous stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。